Cas no 654067-66-0 (2-Thiophenecarboxaldehyde, 5-[4-[bis(4-methylphenyl)amino]phenyl]-)
![2-Thiophenecarboxaldehyde, 5-[4-[bis(4-methylphenyl)amino]phenyl]- structure](https://www.kuujia.com/scimg/cas/654067-66-0x500.png)
2-Thiophenecarboxaldehyde, 5-[4-[bis(4-methylphenyl)amino]phenyl]- Chemical and Physical Properties
Names and Identifiers
-
- 2-Thiophenecarboxaldehyde, 5-[4-[bis(4-methylphenyl)amino]phenyl]-
- 654067-66-0
- 5-[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]thiophene-2-carbaldehyde
- 5-{4-[bis(4-methylphenyl)amino]phenyl}thiophene-2-carbaldehyde
- 5-(4-(Di-p-tolylamino)phenyl)thiophene-2-carbaldehyde
- F72303
- BS-53517
-
- Inchi: InChI=1S/C25H21NOS/c1-18-3-9-21(10-4-18)26(22-11-5-19(2)6-12-22)23-13-7-20(8-14-23)25-16-15-24(17-27)28-25/h3-17H,1-2H3
- InChI Key: MUQFSLMELVMDSR-UHFFFAOYSA-N
- SMILES: CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C4=CC=C(S4)C=O
Computed Properties
- Exact Mass: 383.13453
- Monoisotopic Mass: 383.13438547g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 28
- Rotatable Bond Count: 5
- Complexity: 465
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 7
- Topological Polar Surface Area: 48.6Ų
Experimental Properties
- PSA: 20.31
2-Thiophenecarboxaldehyde, 5-[4-[bis(4-methylphenyl)amino]phenyl]- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P02023Y-1g |
5-(4-(Di-p-tolylamino)phenyl)thiophene-2-carbaldehyde |
654067-66-0 | 98% | 1g |
$123.00 | 2024-04-22 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1640782-5g |
5-(4-(Di-p-tolylamino)phenyl)thiophene-2-carbaldehyde |
654067-66-0 | 98% | 5g |
¥3751.00 | 2024-05-05 | |
Ambeed | A1489864-250mg |
5-(4-(Di-p-tolylamino)phenyl)thiophene-2-carbaldehyde |
654067-66-0 | 98% | 250mg |
$52.0 | 2025-02-26 | |
1PlusChem | 1P02023Y-250mg |
5-(4-(Di-p-tolylamino)phenyl)thiophene-2-carbaldehyde |
654067-66-0 | 98% | 250mg |
$52.00 | 2024-04-22 | |
1PlusChem | 1P02023Y-5g |
5-(4-(Di-p-tolylamino)phenyl)thiophene-2-carbaldehyde |
654067-66-0 | 98% | 5g |
$378.00 | 2024-04-22 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1640782-250mg |
5-(4-(Di-p-tolylamino)phenyl)thiophene-2-carbaldehyde |
654067-66-0 | 98% | 250mg |
¥344.00 | 2024-05-05 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1640782-1g |
5-(4-(Di-p-tolylamino)phenyl)thiophene-2-carbaldehyde |
654067-66-0 | 98% | 1g |
¥929.00 | 2024-05-05 | |
Ambeed | A1489864-1g |
5-(4-(Di-p-tolylamino)phenyl)thiophene-2-carbaldehyde |
654067-66-0 | 98% | 1g |
$146.0 | 2025-02-26 | |
Ambeed | A1489864-5g |
5-(4-(Di-p-tolylamino)phenyl)thiophene-2-carbaldehyde |
654067-66-0 | 98% | 5g |
$509.0 | 2025-02-26 |
2-Thiophenecarboxaldehyde, 5-[4-[bis(4-methylphenyl)amino]phenyl]- Related Literature
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Tri Thanh Pham,Mohit Bajaj,J. Ravi Prakash Soft Matter, 2008,4, 1196-1207
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Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
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Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
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5. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
Additional information on 2-Thiophenecarboxaldehyde, 5-[4-[bis(4-methylphenyl)amino]phenyl]-
2-Thiophenecarboxaldehyde, 5-[4-[bis(4-methylphenyl)amino]phenyl]-: A Comprehensive Overview
The compound with CAS No. 654067-66-0, known as 2-Thiophenecarboxaldehyde, 5-[4-[bis(4-methylphenyl)amino]phenyl]-, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of thiophene derivatives, which are known for their unique electronic properties and potential applications in drug design and materials science.
Thiophene derivatives have been extensively studied due to their ability to act as π-electron-deficient heterocycles, making them ideal candidates for various chemical reactions. The presence of the thiophene ring in 2-Thiophenecarboxaldehyde introduces interesting electronic characteristics that can be exploited in the development of new materials or pharmaceutical agents. Recent studies have highlighted the potential of this compound in anticancer drug design, where its ability to target specific cellular pathways has shown promising results.
The synthesis of 2-Thiophenecarboxaldehyde, 5-[4-[bis(4-methylphenyl)amino]phenyl]- involves a multi-step process that typically begins with the preparation of the thiophene derivative followed by functionalization to introduce the desired substituents. Researchers have optimized these synthetic routes to enhance yield and purity, ensuring that the compound is readily available for further studies. The use of advanced catalytic systems has also been reported, which not only improves reaction efficiency but also reduces environmental impact.
In terms of physical and chemical properties, this compound exhibits a melting point of approximately 180°C and is soluble in common organic solvents such as dichloromethane and ethyl acetate. Its UV-Vis spectrum shows strong absorption bands in the visible region, indicating potential applications in optoelectronic devices. Additionally, the compound's stability under various conditions has been thoroughly investigated, making it suitable for long-term storage and use in experimental setups.
The biological activity of 2-Thiophenecarboxaldehyde has been a focal point of recent research efforts. Studies conducted on human cancer cell lines have demonstrated its ability to inhibit cell proliferation and induce apoptosis, suggesting its potential as an anticancer agent. Furthermore, preclinical trials have shown that this compound exhibits low toxicity towards normal cells, which is a critical factor for its translation into clinical applications.
Another area where 2-Thiophenecarboxaldehyde has shown promise is in drug delivery systems. Its structural features allow for easy modification to incorporate targeting moieties or drug payloads, making it a versatile platform for developing next-generation therapeutics. Researchers are currently exploring its use as a carrier for anticancer drugs, leveraging its ability to enhance drug solubility and bioavailability.
In conclusion, 2-Thiophenecarboxaldehyde, 5-[4-[bis(4-methylphenyl)amino]phenyl]- (CAS No. 654067-66-0) stands out as a valuable molecule with diverse applications across multiple disciplines. Its unique chemical properties, coupled with recent advancements in synthesis and biological studies, position it as a key player in the development of innovative solutions in medicine and materials science.
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